molecular formula C16H13F4NO3 B236588 N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B236588
M. Wt: 343.27 g/mol
InChI Key: CFPFONSHGGQKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been used as a building block for the synthesis of functional materials with unique properties, such as liquid crystals with high birefringence. In analytical chemistry, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been employed as a derivatizing agent to improve the sensitivity and selectivity of analytical methods.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide also has some limitations, such as its high cost and potential toxicity. Therefore, careful consideration should be given to the appropriate use and handling of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide in lab experiments.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, including the development of new synthetic methods for N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide and its derivatives, the investigation of its potential applications in other fields, such as catalysis and sensors, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide for use in medicinal applications.

Synthesis Methods

N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide in a high yield.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In analytical chemistry, N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been employed as a derivatizing agent for the analysis of various compounds, such as amino acids and peptides.

properties

Product Name

N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Molecular Formula

C16H13F4NO3

Molecular Weight

343.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C16H13F4NO3/c1-3-24-9-6-4-8(5-7-9)21-16(22)10-11(17)13(19)15(23-2)14(20)12(10)18/h4-7H,3H2,1-2H3,(H,21,22)

InChI Key

CFPFONSHGGQKOK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F

Origin of Product

United States

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